Cas no 1155912-23-4 (2-Chloro-N-cyclohexylpyridine-3-sulfonamide)

2-Chloro-N-cyclohexylpyridine-3-sulfonamide is a specialized sulfonamide derivative featuring a chloro-substituted pyridine ring and a cyclohexylamine moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of bioactive molecules. The chloro group enhances reactivity for further functionalization, while the sulfonamide linkage provides structural stability and potential hydrogen-bonding interactions. Its cyclohexyl substituent may contribute to improved lipophilicity, influencing pharmacokinetic properties. This compound is suitable for research applications, particularly in the exploration of sulfonamide-based inhibitors or ligands. Careful handling is advised due to its reactive functional groups.
2-Chloro-N-cyclohexylpyridine-3-sulfonamide structure
1155912-23-4 structure
商品名:2-Chloro-N-cyclohexylpyridine-3-sulfonamide
CAS番号:1155912-23-4
MF:C11H15ClN2O2S
メガワット:274.767000436783
MDL:MFCD12413208
CID:4783116

2-Chloro-N-cyclohexylpyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-cyclohexylpyridine-3-sulfonamide
    • 2-Chloro-N-cyclohexylpyridine-3-sulfonamide
    • MDL: MFCD12413208
    • インチ: 1S/C11H15ClN2O2S/c12-11-10(7-4-8-13-11)17(15,16)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2
    • InChIKey: NOCCDQFXVPOLLS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CN=1)S(NC1CCCCC1)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 336
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 67.4

2-Chloro-N-cyclohexylpyridine-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
196681-5g
2-Chloro-N-cyclohexylpyridine-3-sulfonamide, 95%
1155912-23-4 95%
5g
$1816.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1580753-5g
2-Chloro-N-cyclohexylpyridine-3-sulfonamide
1155912-23-4 98%
5g
¥18277.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1580753-1g
2-Chloro-N-cyclohexylpyridine-3-sulfonamide
1155912-23-4 98%
1g
¥8485.00 2024-08-09
A2B Chem LLC
AU09390-5g
2-Chloro-pyridine-3-sulfonic acid cyclohexylamide
1155912-23-4 95%
5g
$1203.00 2024-04-20

2-Chloro-N-cyclohexylpyridine-3-sulfonamide 関連文献

2-Chloro-N-cyclohexylpyridine-3-sulfonamideに関する追加情報

2-Chloro-N-cyclohexylpyridine-3-sulfonamide (CAS No. 1155912-23-4)

2-Chloro-N-cyclohexylpyridine-3-sulfonamide, also known by its CAS registry number CAS No. 1155912-23-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyridine ring, a sulfonamide group, and a cyclohexyl substituent. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The pyridine ring in 2-Chloro-N-cyclohexylpyridine-3-sulfonamide serves as the central framework, with a chlorine atom attached at the 2-position and a sulfonamide group at the 3-position. The sulfonamide group is further substituted with a cyclohexyl moiety, which introduces steric bulk and enhances the compound's solubility properties. This combination of functional groups not only influences the compound's reactivity but also plays a crucial role in its potential biological activity.

Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to act as bioisosteres of carboxylic acids. This property makes 2-Chloro-N-cyclohexylpyridine-3-sulfonamide a promising candidate for exploring new therapeutic agents. Researchers have investigated its potential as an inhibitor of various enzymes, including kinases and proteases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders.

In addition to its pharmacological applications, 2-Chloro-N-cyclohexylpyridine-3-sulfonamide has been studied for its role in chemical synthesis. Its sulfonamide group can act as a leaving group under certain reaction conditions, facilitating the construction of complex molecules through nucleophilic substitution reactions. This versatility makes it a valuable intermediate in organic synthesis.

The synthesis of 2-Chloro-N-cyclohexylpyridine-3-sulfonamide typically involves multi-step processes, including chlorination of pyridine derivatives, followed by sulfonation and subsequent substitution reactions to introduce the cyclohexyl group. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

From an environmental perspective, understanding the fate and behavior of CAS No. 1155912-23-4 in various ecosystems is crucial for assessing its potential impact on the environment. Studies have shown that sulfonamides can undergo biodegradation under specific conditions, which is an important consideration for their safe use and disposal.

In conclusion, 2-Chloro-N-cyclohexylpyridine-3-sulfonamide, with its unique structure and versatile functional groups, continues to be an area of active research across multiple disciplines. Its potential applications in drug discovery and chemical synthesis make it an essential compound for further exploration.

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